molecular formula C10H16BrNOS2 B13915349 N-(1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide

N-(1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13915349
M. Wt: 310.3 g/mol
InChI Key: QFWRAICISAKHJR-UHFFFAOYSA-N
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Description

N-[1-(4-bromo-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide is a compound that belongs to the class of sulfinamides It features a thienyl group substituted with a bromine atom and an ethyl group, along with a propanesulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromo-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 4-bromo-2-thiophene.

    Alkylation: The brominated thiophene is then subjected to alkylation with ethyl bromide in the presence of a base such as potassium carbonate to form 1-(4-bromo-2-thienyl)ethyl bromide.

    Sulfinamide Formation: The final step involves the reaction of 1-(4-bromo-2-thienyl)ethyl bromide with 2-methyl-2-propanesulfinamide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromo-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions.

Major Products Formed

    Oxidation: N-[1-(4-bromo-2-thienyl)ethyl]-2-methyl-2-propanesulfonamide.

    Reduction: N-[1-(2-thienyl)ethyl]-2-methyl-2-propanesulfinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-bromo-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-bromo-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfinamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chloro-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide
  • N-[1-(4-fluoro-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide
  • N-[1-(4-iodo-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide

Uniqueness

N-[1-(4-bromo-2-thienyl)ethyl]-2-methyl-2-Propanesulfinamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for various applications.

Properties

Molecular Formula

C10H16BrNOS2

Molecular Weight

310.3 g/mol

IUPAC Name

N-[1-(4-bromothiophen-2-yl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H16BrNOS2/c1-7(9-5-8(11)6-14-9)12-15(13)10(2,3)4/h5-7,12H,1-4H3

InChI Key

QFWRAICISAKHJR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CS1)Br)NS(=O)C(C)(C)C

Origin of Product

United States

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